
2-(2-Oxopropyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Oxopropyl)benzoyl chloride is an organic compound with the molecular formula C10H9ClO2. It is a derivative of benzoyl chloride, featuring an oxopropyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-Oxopropyl)benzoyl chloride can be synthesized through the reaction of benzoyl chloride with acetone in the presence of a catalyst. The reaction typically involves heating and stirring the mixture under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of benzoic acid and thionyl chloride as raw materials, with a catalyst to facilitate the reaction. The mixture is heated and stirred, followed by distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Oxopropyl)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alcohols, amines, and other nucleophiles in the presence of a base or catalyst
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Benzyl alcohol and hydrocarbons.
Substitution: Amides, esters, and other substituted benzoyl derivatives
Wissenschaftliche Forschungsanwendungen
2-(2-Oxopropyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce benzoyl groups into molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-(2-Oxopropyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various substituted products. The molecular targets include hydroxyl groups, amines, and other nucleophilic sites on molecules. The pathways involved in its reactions are typically nucleophilic acyl substitution and addition-elimination mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl chloride: A simpler acyl chloride with similar reactivity but without the oxopropyl group.
2-(2-Oxopropyl)selanylbenzoyl chloride: A selenium-containing analog with different reactivity and applications.
N,N′-(1,2-Phenylene)bis(2-(2-oxopropyl)selanyl)benzamide: A complex derivative with unique structural and functional properties.
Uniqueness
2-(2-Oxopropyl)benzoyl chloride is unique due to the presence of the oxopropyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of substituted products. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
75724-92-4 |
|---|---|
Molekularformel |
C10H9ClO2 |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
2-(2-oxopropyl)benzoyl chloride |
InChI |
InChI=1S/C10H9ClO2/c1-7(12)6-8-4-2-3-5-9(8)10(11)13/h2-5H,6H2,1H3 |
InChI-Schlüssel |
SOYRYWLNRGQFIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=CC=C1C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


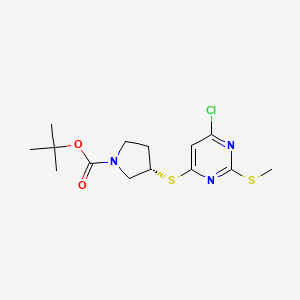
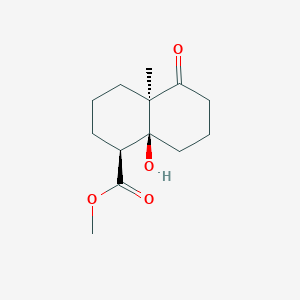
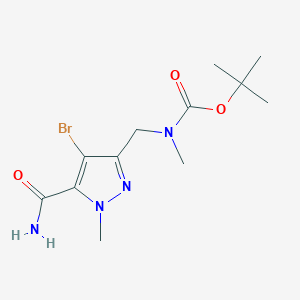
![[2-Methyl-3-(propan-2-yl)phenyl]methanol](/img/structure/B13966499.png)
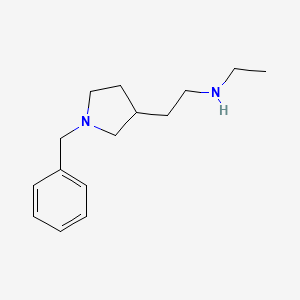
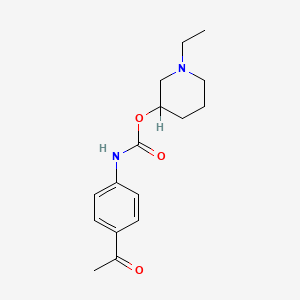
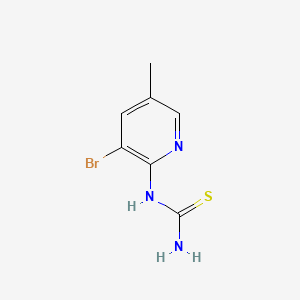
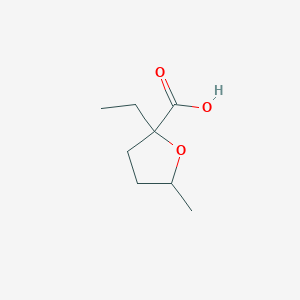
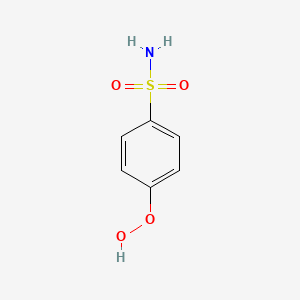
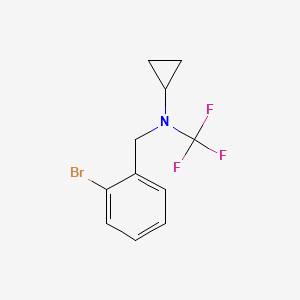

![2,6,8-trimethyl-N-[4-(morpholin-4-yl)phenyl]quinolin-4-amine](/img/structure/B13966557.png)
![Ethyl 4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-2-chloro-1,3-thiazole-5-carboxylate](/img/structure/B13966573.png)
![3-Isopropyl-6-methylimidazo[1,5-a]pyrazin-8(7h)-one](/img/structure/B13966574.png)
